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Compound of Interest

Compound Name: 2-(Trifluoroacetyl)biphenyl

Cat. No.: B1307362

An In-depth Technical Guide to 2-
(Trifluoroacetyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 2-(Trifluoroacetyl)biphenyl, also known as 1-(Biphenyl-2-
yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and
professionals in drug development who are interested in the synthesis, characterization, and
potential applications of fluorinated ketone derivatives. The inclusion of a trifluoroacetyl group
on a biphenyl scaffold suggests unique chemical reactivity and potential for biological activity,
making it a compound of interest for further investigation. This guide summarizes available
data, proposes synthetic and analytical methodologies, and discusses potential areas of
application based on the properties of related compounds.

Chemical Identity and Physical Properties

2-(Trifluoroacetyl)biphenyl is a fluorinated aromatic ketone. The trifluoromethyl group
significantly influences its electronic properties and reactivity.

Table 1: Identifiers and Basic Properties of 2-(Trifluoroacetyl)biphenyl
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Identifier Value

IUPAC Name 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone
2-(Trifluoroacetyl)biphenyl, 2'-Phenyl-2,2,2-

Synonyms )
trifluoroacetophenone

CAS Number 302912-29-4[1][2]

Molecular Formula C14HoF30[1][2]

Molecular Weight 250.22 g/mol [1][2]

Table 2: Experimental and Predicted Physicochemical Properties of 2-
(Trifluoroacetyl)biphenyl and Related Compounds

2- 2,2,2-Trifluoro-1-(5-
(Trifluoroacetyl)bip  methyl[1,1'- Biphenyl
Property henyl biphenyl]-2- (Experimental)[4]
(Predicted/Estimate yl)ethanone [5][6]
d) (Predicted)[3]
Melting Point Data not available Data not available 69-71 °C
Boiling Point Data not available 332.9+42.0°C 255 °C
Density Data not available 1.207 + 0.06 g/cm?3 1.04 g/cm3
N ) ) Insoluble (7 mg/L at
Water Solubility Predicted to be low[7] Data not available 25 °C)
o ) Expected to be )
Solubility in Organic ] ) Soluble in alcohol,
soluble in common Data not available
Solvents ether, benzene

organic solvents

Note: Experimental data for 2-(Trifluoroacetyl)biphenyl is limited. Predicted values are based
on computational models and data from structurally similar compounds.

Synthesis and Reactivity
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The synthesis of 2-(Trifluoroacetyl)biphenyl can be approached through several established
organic chemistry reactions. The most plausible methods are Friedel-Crafts acylation and
Suzuki coupling.

Proposed Synthetic Pathways

Suzuki Coupling
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Caption: Plausible synthetic routes to 2-(Trifluoroacetyl)biphenyl.

Experimental Protocols (Exemplary)

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol is a general procedure and may require optimization for the specific synthesis of
2-(Trifluoroacetyl)biphenyl.[8][9][10][11]

o Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen),
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add anhydrous aluminum chloride (AICIs, 1.2 equivalents) and a dry solvent such as
dichloromethane (DCM) or nitrobenzene.

o Reagent Addition: Cool the suspension in an ice bath. Dissolve biphenyl (1 equivalent) in the
chosen dry solvent and add it to the flask.

o Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred mixture. The
reaction is exothermic and the temperature should be carefully controlled.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to reflux for several hours. Monitor the reaction progress by
thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

e Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow
addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the
aluminum salts.

o Extraction: Separate the organic layer and extract the aqueous layer with the reaction
solvent or another suitable organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution
and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The
crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling followed by Trifluoroacetylation
This two-step approach offers an alternative route.[12][13][14][15][16][17]
Step A: Synthesis of 2-Acetylbiphenyl via Suzuki Coupling

e Reaction Setup: In a Schlenk flask, combine 2-acetylphenylboronic acid (1 equivalent),
bromobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPhs)4, 3-5 mol%), and a
base (e.g., K2COs, 2 equivalents).

¢ Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water
(e.g., 4:1).
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e Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring
by TLC or GC-MS.

» Work-up and Purification: After cooling, dilute the mixture with water and extract with an
organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude 2-
acetylbiphenyl by column chromatography.

Step B: Trifluoroacetylation of 2-Acetylbiphenyl

Reaction Setup: Dissolve 2-acetylbiphenyl (1 equivalent) in an anhydrous aprotic solvent
(e.g., THF) in a flame-dried flask under an inert atmosphere.

e Base Treatment: Cool the solution to -78 °C and add a strong base such as lithium
diisopropylamide (LDA, 1.1 equivalents) dropwise.

» Acylation: After stirring for 30-60 minutes, add a trifluoroacetylating agent, such as ethyl
trifluoroacetate (1.2 equivalents).

» Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature
and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium
chloride and proceed with extraction and purification as described in Protocol 1.

Reactivity

The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the adjacent
phenyl ring towards electrophilic aromatic substitution. The ketone functionality can undergo
typical reactions such as reduction to an alcohol or conversion to a variety of other functional
groups. The biphenyl moiety can undergo reactions characteristic of aromatic systems,
although the substitution pattern will be influenced by the existing trifluoroacetyl group.

Spectroscopic Characterization

Detailed experimental spectra for 2-(Trifluoroacetyl)biphenyl are not readily available in the
public domain. The following are expected spectral characteristics based on its structure and
data from analogous compounds.

Table 3: Predicted Spectroscopic Data for 2-(Trifluoroacetyl)biphenyl
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Technique Expected Characteristics

H NMR Aromatic protons (9H) would appear as a
complex multiplet in the range of & 7.2-8.0 ppm.

Signals for the aromatic carbons would be
observed between 6 125-145 ppm. The
carbonyl carbon would appear significantly
13C NMR downfield (6 ~180-190 ppm, quartet due to
coupling with fluorine). The trifluoromethyl
carbon would be a quartet around 6 115-120

ppm with a large 1J(C-F) coupling constant.

A sharp singlet for the -CF3 group is expected in
1°F NMR the range of & -70 to -80 ppm (relative to CFCIs).
[3][18][19][20][21]

A strong C=0 stretching vibration is expected

around 1700-1730 cm~1. C-F stretching bands
IR Spectroscopy would be prominent in the 1100-1300 cm~1

region. Aromatic C-H and C=C stretching

vibrations would also be present.

The molecular ion peak (M+) would be observed
at m/z = 250.22. Common fragmentation

Mass Spectrometry patterns would include the loss of the
trifluoromethyl radical (-CFs) and the carbonyl
group (CO).

Potential Biological Activity and Applications

While no specific biological studies on 2-(Trifluoroacetyl)biphenyl have been identified, the
structural motifs of biphenyl and trifluoromethyl ketones are present in numerous biologically
active molecules.

e Biphenyl Derivatives: These compounds are known to exhibit a wide range of
pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
[71[10][13][22][23][24][25][26][27][28]
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o Trifluoromethyl Ketones: The trifluoromethyl group can enhance metabolic stability, binding
affinity, and cell permeability of drug candidates. Trifluoromethyl ketones are known inhibitors
of various enzymes, particularly proteases and esterases.

Based on these precedents, 2-(Trifluoroacetyl)biphenyl could be investigated for activities
such as:

e Enzyme Inhibition: It could be a candidate for screening against various enzymes,
particularly hydrolases.

o Cytotoxicity: Its potential as an anticancer agent could be explored against various cancer
cell lines.[22][24][29]

o Antimicrobial Activity: It could be tested for its efficacy against a range of bacteria and fungi.

Experimental Workflow for Biological Screening

2-(Trifluoroacetyl)biphenyl

Enzyme Inhibition Assays Cytotoxicity Assays Antimicrobial Assays
(e.g., Proteases, Esterases) (e.g., MTT, LDH on Cancer Cell Lines) (e.g., MIC, MBC on Bacterial/Fungal Strains)

e

Data Analysis
(ICs0, ECs0, MIC determination)

Hit Identification & Lead Optimization

Click to download full resolution via product page

Caption: A general workflow for the initial biological evaluation of 2-(Trifluoroacetyl)biphenyl.

Safety and Handling
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Based on available safety data sheets for this and similar compounds, 2-
(Trifluoroacetyl)biphenyl should be handled with caution.

e Hazards: May cause severe skin burns and eye damage. May cause respiratory irritation.

o Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
and a lab coat. Avoid inhalation of dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(Trifluoroacetyl)biphenyl is a chemical compound with potential for further research in
medicinal chemistry and materials science. While experimental data on its properties are
scarce, this guide provides a framework for its synthesis, characterization, and potential
biological evaluation based on established chemical principles and the known activities of
related compounds. Further experimental investigation is warranted to fully elucidate its
physical, chemical, and biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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